2-Methanesulfonylpyrimidine-5-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 2-Methanesulfonylpyrimidine-5-sulfonyl chloride typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Methanesulfonylpyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents depend on the desired outcome.
Hydrolysis: In the presence of water, it can hydrolyze to form sulfonic acids and other by-products.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methanesulfonylpyrimidine-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methanesulfonylpyrimidine-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is utilized in the modification of biomolecules and the synthesis of complex chemical structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Methanesulfonylpyrimidine-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler compound used in similar reactions but lacks the pyrimidine ring.
Pyrimidine-5-sulfonyl chloride: Similar to this compound but without the methanesulfonyl group.
Benzenesulfonyl chloride: Another sulfonyl chloride used in organic synthesis but with a benzene ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its dual functional groups (methanesulfonyl and sulfonyl chloride) attached to a pyrimidine ring, providing versatility in chemical reactions and applications .
Properties
Molecular Formula |
C5H5ClN2O4S2 |
---|---|
Molecular Weight |
256.7 g/mol |
IUPAC Name |
2-methylsulfonylpyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C5H5ClN2O4S2/c1-13(9,10)5-7-2-4(3-8-5)14(6,11)12/h2-3H,1H3 |
InChI Key |
WIJSLSFAKIWXPV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
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